molecular formula C14H23BN2O4S B1375688 N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide CAS No. 1083326-57-1

N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide

Cat. No.: B1375688
CAS No.: 1083326-57-1
M. Wt: 326.2 g/mol
InChI Key: HCDKDEUPWQAYFF-UHFFFAOYSA-N
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Description

N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide: is an organic compound that features both borate and sulfonamide functional groups. This compound is notable for its stability, low toxicity, and high reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .

Mechanism of Action

Target of Action

The primary targets of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide Compounds with similar structures have been used in the transition metal-catalyzed suzuki-miyaura cross-coupling reaction .

Mode of Action

The exact mode of action of This compound It is known that compounds with similar structures can be used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Biochemical Pathways

The biochemical pathways affected by This compound It is known that compounds with similar structures can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .

Pharmacokinetics

The ADME properties of This compound It is known that the compound has a predicted boiling point of 3809±320 °C and a predicted density of 103±01 g/cm3 . It is recommended to be stored at 2-8°C .

Result of Action

The molecular and cellular effects of This compound It is known that compounds with similar structures can be used in the transition metal-catalyzed suzuki-miyaura cross-coupling reaction due to their unique reactivity .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the compound is recommended to be stored at 2-8°c , suggesting that temperature could be an important environmental factor affecting its stability.

Biochemical Analysis

Biochemical Properties

N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide plays a significant role in biochemical reactions, particularly in enzyme inhibition and as a ligand for specific proteins. It interacts with enzymes such as proteases and kinases, inhibiting their activity by binding to their active sites. This interaction is facilitated by the borate group, which forms reversible covalent bonds with the enzyme’s active site residues. Additionally, the sulfonamide group enhances the compound’s binding affinity to proteins, making it a potent inhibitor in various biochemical pathways .

Cellular Effects

This compound affects various cell types by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been observed to inhibit cell proliferation by blocking the activity of key signaling proteins such as Akt and ERK. This inhibition leads to reduced gene expression of oncogenes and induces apoptosis. In normal cells, the compound can alter metabolic pathways by inhibiting enzymes involved in glycolysis and the citric acid cycle, thereby affecting cellular energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The borate group forms reversible covalent bonds with hydroxyl and amino groups on enzymes, leading to enzyme inhibition. The sulfonamide group enhances the compound’s binding affinity to proteins, facilitating its role as an inhibitor. Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their activity, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression. These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes and proteins without causing significant toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed. These adverse effects are likely due to the accumulation of the compound in these organs, leading to cellular damage and dysfunction. Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired biochemical and cellular effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound inhibits key enzymes in glycolysis and the citric acid cycle, leading to altered metabolite levels and reduced energy production. Additionally, it can affect the synthesis and degradation of other biomolecules, such as nucleotides and amino acids, by modulating the activity of enzymes involved in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. Binding proteins within the cytoplasm and nucleus facilitate its distribution and localization, ensuring that it reaches its target enzymes and proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and transcription factors. Targeting signals and post-translational modifications, such as phosphorylation, direct the compound to specific compartments or organelles, enhancing its efficacy as an enzyme inhibitor and modulator of gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide typically involves nucleophilic substitution and amidation reactions. The process begins with the preparation of the borate intermediate, which is then reacted with a sulfonamide precursor under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is widely used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its borate group is particularly useful in Suzuki-Miyaura coupling reactions .

Biology and Medicine: In biological research, the compound serves as a building block for enzyme inhibitors and fluorescent probes. It is also explored for its potential in drug delivery systems due to its ability to form stable boronic ester bonds .

Industry: Industrially, the compound is employed in the production of polymers, resins, and other materials that benefit from its unique chemical properties. It is also used in the development of advanced materials for electronics and photonics .

Comparison with Similar Compounds

Uniqueness: What sets N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide apart from similar compounds is its combination of borate and sulfonamide groups, which endows it with unique reactivity and versatility in various chemical transformations. This dual functionality makes it particularly valuable in the synthesis of complex molecules and advanced materials .

Properties

IUPAC Name

N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O4S/c1-10(2)22(18,19)17-12-7-11(8-16-9-12)15-20-13(3,4)14(5,6)21-15/h7-10,17H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDKDEUPWQAYFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NS(=O)(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745306
Record name N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propane-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083326-57-1
Record name N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propane-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide
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N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide
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N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide
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N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide
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N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide
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N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide

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